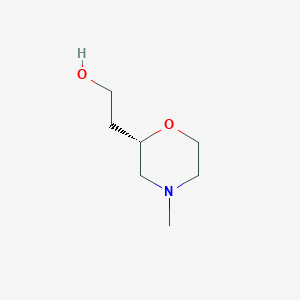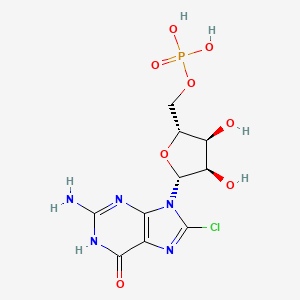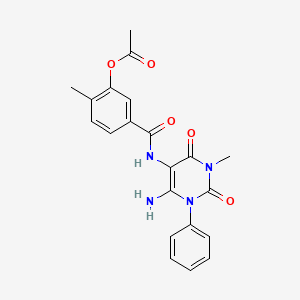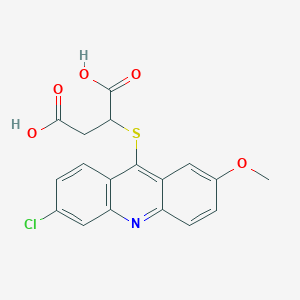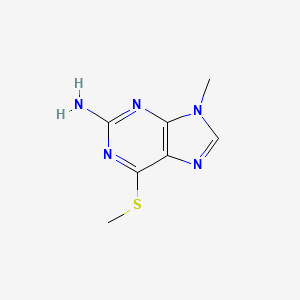
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include dimethylamino, ethyl, methyl, and phenyl groups. These modifications can significantly alter the chemical and biological properties of the base molecule, making it a subject of various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. . The reaction conditions often involve the use of strong bases or acids, high temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such complex uracil derivatives may involve multi-step synthesis processes, often starting from simpler uracil compounds. The scalability of these methods depends on the efficiency of each step and the overall yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating and arylating agents. The reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution reactions can introduce new alkyl or aryl groups .
Applications De Recherche Scientifique
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in nucleic acid metabolism, thereby affecting DNA and RNA synthesis . The pathways involved can include inhibition of thymidylate synthase, leading to disruption of DNA replication and cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known uracil derivative used in cancer treatment.
6-Azauracil: Another uracil derivative with potential antiviral properties.
1-Methyluracil: A simpler derivative used in various chemical studies.
Uniqueness
Uracil, 5-(dimethylamino)-6-ethyl-1-methyl-3-phenyl- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
53727-42-7 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
5-(dimethylamino)-6-ethyl-1-methyl-3-phenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H19N3O2/c1-5-12-13(16(2)3)14(19)18(15(20)17(12)4)11-9-7-6-8-10-11/h6-10H,5H2,1-4H3 |
Clé InChI |
VWEDCFSFEZGSKM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


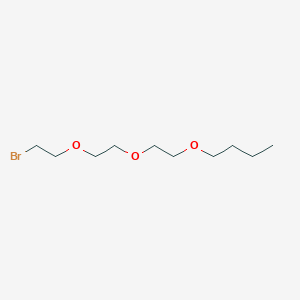
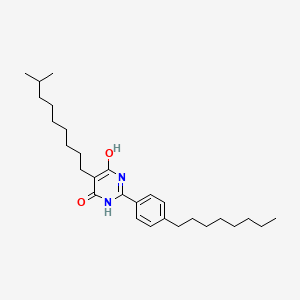
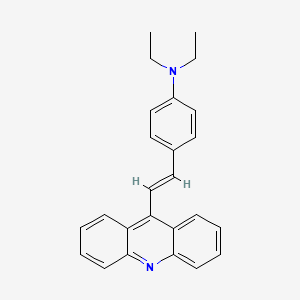
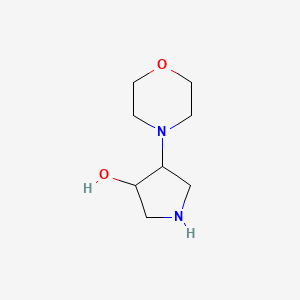
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)

